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molecular formula C7H17Cl2N B1580679 3-chloro-N,N-diethylpropan-1-amine hydrochloride CAS No. 4535-85-7

3-chloro-N,N-diethylpropan-1-amine hydrochloride

Cat. No. B1580679
M. Wt: 186.12 g/mol
InChI Key: FBDKONZGCAAZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664238B2

Procedure details

10 ml toluene, 3 ml (28.9 mmol) of diethylamine and 2.9 ml (34.6 mmol) of 3-chloropropanol were added successively into a reaction flask, and the mixture was heated to the reflux temperature and reacted for 6 h. After cooling to room temperature, the mixture was washed with 5% NaOH solution and saturated saline solution, successively, and dried over anhydrous sodium sulfate, then filtered. 4.2 ml (57.7 mmol) of thionyl chloride was added dropwise into the filtrate in an ice-bath, and the mixture was stirred at room temperature overnight. The reaction solution was concentrated to dry in a reduced pressure and the residue was recrystallized with absolute ethyl alcohol to obtain 2.1 g white solid with the yield of 40%. m.p. 80-82° C.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Cl:6][CH2:7][CH2:8][CH2:9]O.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[ClH:6].[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:9][CH2:8][CH2:7][Cl:6])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
2.9 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
reacted for 6 h
Duration
6 h
WASH
Type
WASH
Details
the mixture was washed with 5% NaOH solution and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
to dry in a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with absolute ethyl alcohol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)N(CCCCl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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